molecular formula C13H13NO B2485450 2-Amino-4-benzylphenol CAS No. 27618-10-6

2-Amino-4-benzylphenol

Cat. No.: B2485450
CAS No.: 27618-10-6
M. Wt: 199.253
InChI Key: KELKWZKNBJTIRP-UHFFFAOYSA-N
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Description

2-Amino-4-benzylphenol is a useful research compound. Its molecular formula is C13H13NO and its molecular weight is 199.253. The purity is usually 95%.
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Scientific Research Applications

Antitumor Properties

2-Amino-4-benzylphenol derivatives, particularly 2-(4-Aminophenyl)benzothiazoles, exhibit potent antitumor properties. These compounds are biotransformed by cytochrome P450 1A1, leading to the formation of DNA adducts in sensitive tumor cells. They selectively induce cytochrome P450 1A1 activity in carcinoma cells, which is crucial for their antitumor activity. This selective induction distinguishes sensitive tumors from resistant ones, making these compounds potentially suitable for clinical evaluation as antitumor agents (Bradshaw et al., 2002), (Leong et al., 2003).

Chemical Synthesis and Reactivity

In chemical synthesis, this compound and its derivatives are used for various reactions. For instance, they are involved in the chemoselective N-benzoylation of aminophenols employing benzoylisothiocyanates to produce compounds of biological interest. This process is characterized by a formation of the corresponding thiourea followed by elimination of thiocyanic acid (Singh et al., 2017). Moreover, methods for the specific preparation of acyl-2-aminophenols have been reported, highlighting their utility in synthetic chemistry (Aichaoui et al., 1990).

Biological Evaluation

Several this compound derivatives have been synthesized and evaluated for their biological activities. These compounds exhibit broad-spectrum antimicrobial and antidiabetic activities. Their interaction with human DNA has also been studied, indicating their potential as anticancer agents (Rafique et al., 2022). Additionally, their antioxidant, lipoxygenase inhibition, and antibacterial properties have been explored, showing significant biological activities (Aslam et al., 2016).

Properties

IUPAC Name

2-amino-4-benzylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c14-12-9-11(6-7-13(12)15)8-10-4-2-1-3-5-10/h1-7,9,15H,8,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KELKWZKNBJTIRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC(=C(C=C2)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

10% Palladium on carbon, Pearlman, (50% wet) (2.3 g, 2.2 mmol) and 4-benzyl-2-nitrophenol (5.00 g, 22 mmol) were combined under nitrogen and diluted with 80 mL MeOH delivered via syringe. The vessel was pressurized to 40 psi and shaken in a Parr shaker for ˜24 h. The resulting material was flushed with nitrogen and filtered through Celite, rinsing with MeOH. The filtrate was concentrated in vacuo to give 2-amino-4-benzylphenol as a brown solid. MS (ESI) m/z: Calculated: 199.1; Observed: 200.0 (M++1).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Name
Quantity
80 mL
Type
solvent
Reaction Step Three

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